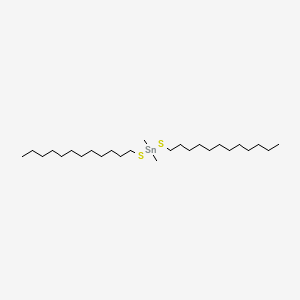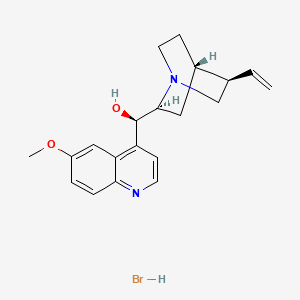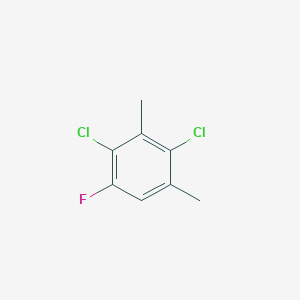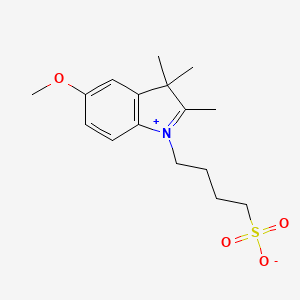
4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate
説明
4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate, commonly known as MIB, is a novel synthetic compound that has been recently developed to be used in various scientific research applications. MIB is a small molecule that has a unique structure, consisting of an indole ring attached to a butane-1-sulfonate moiety. MIB has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
科学的研究の応用
Biological Sensing
Indolium compounds, including derivatives like 5-Methoxy-2,3,3-trimethyl-1-(4-sulfobutyl)-indolium inner salt, are often explored for their potential as biological sensors. Their structure allows for the development of fluorescent probes that can be used in biological and electrochemical sensing to detect various biomolecules or ions within complex environments .
Anti-HIV Research
Indole derivatives have been reported to show potential in anti-HIV research. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have been performed to explore their efficacy against HIV-1 . While not directly related to the specific compound , this suggests a potential application area for further exploration.
Synthetic Chemistry
Indolium compounds are valuable in synthetic chemistry for constructing complex molecular structures. They can participate in reactions such as 1,3-dipolar cycloadditions to obtain condensed ring systems, which are crucial in synthesizing various pharmaceuticals and organic materials .
Fluorescent Probing
A novel application of indolium-based compounds is in the development of fluorescent probes for fast detection of specific ions or molecules. For example, a probe developed from 1,2,3,3-Tetramethyl-3H-indolium iodide has been used for detecting cyanide ions .
特性
IUPAC Name |
4-(5-methoxy-2,3,3-trimethylindol-1-ium-1-yl)butane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-16(2,3)14-11-13(21-4)7-8-15(14)17(12)9-5-6-10-22(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYCRNUCAJPUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)CCCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434318 | |
| Record name | 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
CAS RN |
54136-27-5 | |
| Record name | 3H-Indolium, 5-methoxy-2,3,3-trimethyl-1-(4-sulfobutyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B1600276.png)
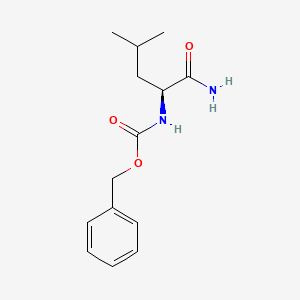
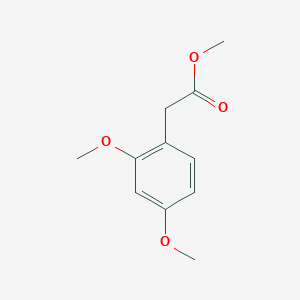
![Methyl 7-fluoro-6-(phenylamino)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600280.png)

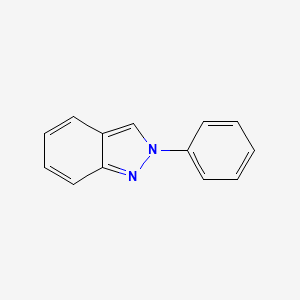
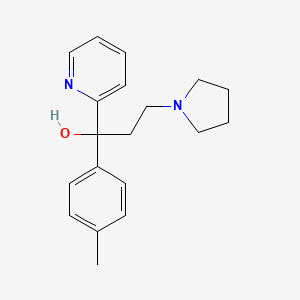
![N-[2-(4-hydroxyanilino)pyridin-3-yl]-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B1600285.png)

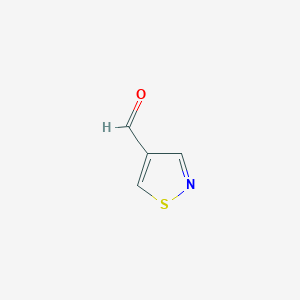
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)
